molecular formula C8H9N3O4 B10908876 (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid

(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No.: B10908876
M. Wt: 211.17 g/mol
InChI Key: ZBEDMESWOQANFZ-UHFFFAOYSA-N
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Description

(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with 3-nitroacrylic acid under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: (5-cyclopropyl-3-amino-1H-pyrazol-1-yl)acetic acid.

    Substitution: Various alkyl or aryl derivatives of the original compound.

    Condensation: Esters or amides of this compound.

Scientific Research Applications

(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The cyclopropyl group may enhance the compound’s binding affinity to its targets by providing steric hindrance and increasing hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    (5-cyclopropyl-3-amino-1H-pyrazol-1-yl)acetic acid: Similar structure but with an amino group instead of a nitro group.

    (5-cyclopropyl-3-methyl-1H-pyrazol-1-yl)acetic acid: Similar structure but with a methyl group instead of a nitro group.

    (5-cyclopropyl-3-chloro-1H-pyrazol-1-yl)acetic acid: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This reactivity can be advantageous in the synthesis of complex molecules and in biological applications where specific interactions with molecular targets are desired .

Properties

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

2-(5-cyclopropyl-3-nitropyrazol-1-yl)acetic acid

InChI

InChI=1S/C8H9N3O4/c12-8(13)4-10-6(5-1-2-5)3-7(9-10)11(14)15/h3,5H,1-2,4H2,(H,12,13)

InChI Key

ZBEDMESWOQANFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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